![molecular formula C9H12ClNO B2686529 (S)-1-Amino-indan-4-ol hydrochloride CAS No. 2097073-09-9](/img/structure/B2686529.png)
(S)-1-Amino-indan-4-ol hydrochloride
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Overview
Description
“(S)-1-Amino-indan-4-ol hydrochloride” likely refers to the hydrochloride salt form of a compound with an indan backbone and an amino group at the 1-position and a hydroxyl group at the 4-position . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the indan backbone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. The “S” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement in space .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. As a hydrochloride salt, it would likely be soluble in water and could potentially participate in reactions involving the amino or hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a hydrochloride salt, it would likely be a solid at room temperature and soluble in water .Scientific Research Applications
Synthesis of Aminoindans
A study by Göksu and SeÇen (2005) outlines a method for synthesizing 2-aminoindans, which are structurally related to (S)-1-amino-indan-4-ol hydrochloride. They achieved this by converting indan-2-ol into 2-amino-5,6-dimethoxyindan hydrochloride, among other compounds, through steps like azidation and hydrogenation. This process has applications in organic chemistry and pharmaceutical research (Göksu & SeÇen, 2005).
Peptide Chromatographic Behavior
Wilson et al. (1981) researched the behavior of peptides, including those with amino acid residues, in high-pressure liquid chromatography. This research is relevant to understanding how compounds like this compound might behave in chromatographic processes, which are crucial in pharmaceutical and biochemical analysis (Wilson et al., 1981).
Chemosensors Development
Duke et al. (2010) focused on developing anion sensors using 1,8-naphthalimide structures, which are related to this compound. Their work contributes to the field of chemosensors, particularly in detecting and measuring anions in various environments (Duke et al., 2010).
Corrosion Control Research
Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on steel corrosion. This research is significant in understanding how derivatives of amino compounds like this compound can be applied in corrosion control, which is vital in material science and engineering (Bentiss et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOQNUHOBFPFP-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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